2-Methoxy-N,N-dimethylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90233-46-8 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-5(9-4)6(8)7(2)3/h5H,1-4H3 |
InChI Key |
XUVWXXLLFCCPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy N,n Dimethylpropanamide and Its Analogues
Established Synthetic Pathways and Chemical Precursors
The formation of 2-Methoxy-N,N-dimethylpropanamide traditionally relies on well-established amidation reactions involving the coupling of an activated carboxylic acid derivative with dimethylamine (B145610). The primary chemical precursors are derived from 2-methoxypropanoic acid.
The most direct and conventional method involves the conversion of 2-methoxypropanoic acid into a more reactive species, such as an acyl chloride or anhydride. For instance, reacting 2-methoxypropanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 2-methoxypropanoyl chloride . This highly electrophilic intermediate readily reacts with dimethylamine ((CH₃)₂NH), often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the desired amide. libretexts.org
Alternatively, the direct coupling of 2-methoxypropanoic acid with dimethylamine can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.
Another established route is the aminolysis of an ester. libretexts.orgMethyl 2-methoxypropanoate , for example, can be heated with dimethylamine to produce this compound and methanol. This reaction is typically slower than the acyl chloride route and may require elevated temperatures or the use of a catalyst to proceed at a practical rate. google.com A patent describes the synthesis of N,N-dimethyl amides from methyl esters using a sodium methoxide (B1231860) catalyst, where a vigorous reaction ensues upon addition of dimethylamine. google.com
| Precursor 1 | Precursor 2 | Common Reagents/Conditions | Product |
| 2-Methoxypropanoic acid | Dimethylamine | Coupling agents (e.g., CDI, DCC) or conversion to acyl chloride (e.g., SOCl₂) followed by amine addition. | This compound |
| Methyl 2-methoxypropanoate | Dimethylamine | Heat, potentially with a base or catalyst (e.g., sodium methoxide). google.com | This compound |
| 2-Methoxypropanoyl chloride | Dimethylamine | Inert solvent, often with a tertiary amine base (e.g., triethylamine). | This compound |
Novel Approaches and Reaction Optimizations in Synthesis
While traditional methods are robust, research has focused on developing more efficient, milder, and environmentally benign synthetic routes. These novel approaches often seek to avoid the use of stoichiometric activating agents or harsh reagents.
One innovative method involves using N,N-dimethylacetamide as both the solvent and the source of the dimethylamine moiety. By heating a carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) in N,N-dimethylacetamide, the corresponding N,N-dimethylamide can be formed in good yields. researchgate.net This process is believed to proceed through an in-situ generated reactive imidazolide, which is then aminolyzed. researchgate.net
Another optimization involves the direct coupling of carboxylic acids and amines using new catalytic systems that avoid stoichiometric waste. For example, a method using urea (B33335) as a stable nitrogen source and a simple magnesium nitrate (B79036) catalyst has been developed for the direct synthesis of primary and secondary amides from carboxylic acids, circumventing the need for gaseous amines. nih.govrsc.org
Furthermore, the use of mediating solvents has been shown to improve reaction efficiency. A catalytic amidation method employing 2,2,2-trifluoroethanol (B45653) has been developed to facilitate the condensation of unactivated esters and amines. rsc.org This approach proceeds through a trifluoroethanol-derived active ester intermediate, enabling the synthesis of a range of amides in good to excellent yields under milder conditions than traditional thermal aminolysis. rsc.org
Catalytic Strategies in the Formation of this compound
The development of catalytic amidations represents a significant advance in amide synthesis, offering high atom economy and milder reaction conditions. These strategies are broadly applicable to the synthesis of N,N-disubstituted amides like this compound from precursors such as esters.
Recent breakthroughs include the use of transition metal pincer complexes. One remarkable example is a ruthenium-pincer PNN complex that catalyzes the direct synthesis of amides from esters and amines under neutral conditions. Uniquely, this reaction liberates molecular hydrogen (H₂) instead of the typical alcohol byproduct, making it an environmentally benign process with high turnover numbers. rsc.org The proposed mechanism involves metal-ligand cooperation through the aromatization-dearomatization of the pincer ligand's pyridine (B92270) core.
Manganese, an earth-abundant and less toxic metal, has also emerged as a powerful catalyst for amidation. A manganese(I)-pincer complex has been shown to effectively catalyze the direct amidation of a wide variety of esters, including fatty acid esters, with primary and secondary amines using a low catalyst loading. DFT calculations suggest an acid-base mechanism for this transformation.
| Catalyst System | Precursors | Key Features |
| Ruthenium-Pincer PNN Complex | Ester + Amine | Neutral conditions; liberation of H₂; high turnover number. rsc.org |
| Manganese(I)-Pincer Complex | Ester + Amine | Low catalyst loading; broad substrate scope; uses earth-abundant metal. |
| Scandium(III) Triflate / Triethylamine | Amide N-H + α,β-Unsaturated Ester | Cooperative catalysis for N-H functionalization; mild, redox-neutral conditions. nih.gov |
| Diboronic Acid Anhydride | Carboxylic Acid + Amine | Dehydrative amidation; particularly effective for α-hydroxy acids. rsc.org |
Synthesis of Structurally Related N-Substituted Propanamides for Comparative Studies
The synthesis of structurally related analogues is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry and materials science. By systematically modifying the substituents on the propanamide core, researchers can probe the effects of steric and electronic properties.
For comparative purposes, various N-substituted propanamides have been synthesized. For example, a series of N-H and N-substituted indole-3-propanamide derivatives were prepared to investigate their antioxidant properties. These syntheses typically involve coupling indole-3-propanoic acid with a variety of primary and secondary amines.
In another study focused on creating anti-inflammatory agents, propanamide derivatives of naproxen (B1676952) were synthesized. This involved converting the carboxylic acid group of naproxen into an amide, often by first creating an isothiocyanate intermediate which then reacts with amino acids to form complex propanamide-containing structures.
The synthesis of N-methoxy-N,2-dimethylpropanamide , a Weinreb amide analogue of the target compound, is also relevant. nih.gov Weinreb amides are valuable synthetic intermediates that react with organometallic reagents to form ketones. Their synthesis often follows standard amidation protocols, coupling the carboxylic acid with N,O-dimethylhydroxylamine. rsc.org These varied examples demonstrate the modularity of amide synthesis, allowing for the creation of diverse libraries of propanamides for comparative analysis.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy N,n Dimethylpropanamide
Role as an Intermediate in Organic Transformations
While not a widely utilized building block in complex syntheses, 2-Methoxy-N,N-dimethylpropanamide has been documented as a key intermediate in the preparation of specialized chiral ligands. One notable application is in the synthesis of 1,2-amino ether ligands, which are valuable in enantioselective catalysis.
In a multi-step synthesis of a chiral 1,2-amino ether ligand, (S)-3-cyclohexyl-2-hydroxy-N,N-dimethylpropanamide serves as the precursor. This hydroxy amide is converted to its corresponding methoxy (B1213986) ether, (S)-3-cyclohexyl-2-methoxy-N,N-dimethylpropanamide, through a standard etherification reaction. This transformation is crucial as it protects the hydroxyl group and modifies the electronic and steric properties of the molecule for the subsequent reaction step. The resulting this compound derivative is then subjected to reduction, typically with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), to afford the final 1,2-amino ether ligand. amazonaws.comlookchem.com This synthetic route highlights the role of the this compound core as a stable, yet reactive, intermediate amenable to further functional group transformations.
The utilization of this compound in this context underscores its utility in creating molecular architectures with specific stereochemical and electronic properties necessary for asymmetric catalysis. The stability of the amide and ether functionalities under the reaction conditions for its formation allows for its isolation and purification before proceeding to the final reduction step.
Reaction Kinetics and Thermodynamic Studies involving this compound
Detailed kinetic and thermodynamic studies specifically focused on this compound are not extensively reported in the available scientific literature. However, the general principles governing the reactivity of N-methoxyamides can provide insights into the expected behavior of this compound.
The hydrolysis of amides, a fundamental reaction, is known to be subject to both acid and base catalysis. For N-substituted amides, the reaction rates are influenced by the electronic and steric nature of the substituents on both the nitrogen and the acyl group. It is established that the hydrolysis of N-substituted amides can be first-order in both the amide and the catalytic species (e.g., H⁺ or OH⁻). researchgate.net The presence of the methoxy group at the 2-position of the propanamide backbone in this compound would be expected to influence the reaction rate through inductive effects.
Mechanistic Pathways of Nucleophilic or Electrophilic Reactions involving the Amide Functionality
The amide functionality of this compound is characterized by a resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double bond character to the C-N bond and makes the carbonyl carbon electrophilic and the nitrogen atom nucleophilic.
Nucleophilic Reactions: The primary reaction pathway for amides with nucleophiles is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This typically proceeds through a tetrahedral intermediate. youtube.comlibretexts.org In the case of this compound, a nucleophile would attack the electrophilic carbonyl carbon. The stability of the resulting tetrahedral intermediate and the nature of the leaving group are critical in determining the reaction outcome. For a tertiary amide like this, the dimethylamino group is generally a poor leaving group. However, under forcing conditions or with activation, substitution can occur.
Electrophilic Reactions: The nitrogen atom of the amide can act as a nucleophile in the presence of strong electrophiles. However, the nucleophilicity of the nitrogen is diminished due to resonance with the carbonyl group. More significantly, the presence of the N-methoxy group in related N-methoxyamides has been shown to enhance the nucleophilicity of the nitrogen, enabling direct coupling reactions with aldehydes. masterorganicchemistry.com While this has not been specifically demonstrated for this compound, it suggests a potential avenue for reactivity. Furthermore, the oxygen atom of the carbonyl group can be protonated or attacked by other electrophiles, which activates the carbonyl group towards nucleophilic attack. byjus.com
Investigations into its Behavior under Varied Reaction Conditions (e.g., Temperature, pH, Pressure)
The stability and reactivity of this compound are expected to be sensitive to reaction conditions such as temperature, pH, and pressure.
Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of reactions involving this compound, in accordance with the Arrhenius equation. nih.gov For instance, the rate of hydrolysis of amides is known to increase with temperature. rsc.org High temperatures can also influence the selectivity of reactions by providing the necessary activation energy for alternative reaction pathways.
pH: The pH of the reaction medium is a critical factor, particularly for reactions in aqueous solutions. Under acidic conditions, the carbonyl oxygen of the amide can be protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. byjus.com Under basic conditions, the concentration of nucleophiles such as hydroxide (B78521) ions is increased, which can promote hydrolysis. The stability of amides often exhibits a U-shaped pH-rate profile, with maximum stability at an intermediate pH. nih.govrsc.org For this compound, the optimal pH for stability would depend on the relative rates of acid- and base-catalyzed hydrolysis.
Pressure: The effect of pressure on the reactions of this compound is not well-documented. For reactions in the liquid phase that involve a change in volume upon forming the transition state, pressure can influence the reaction rate. However, for many common organic reactions, the effect of pressure is less pronounced than that of temperature and pH unless extremely high pressures are applied.
Solvent Properties and Their Academic Implications for Chemical Processes
Solvation Phenomena in Polymer Synthesis and Resin Formulations
2-Methoxy-N,N-dimethylpropanamide has been identified as a useful organic solvent in the preparation of advanced polymer materials. kpi.uaresearchgate.netstenutz.eu Its primary application appears in the synthesis and formulation of high-performance resins, such as polyimides and polybenzoxazoles. These polymers are known for their exceptional thermal stability, mechanical strength, and electrical insulating properties, making them vital in the electronics industry for applications like surface protection films and interlayer insulation. researchgate.net
The synthesis of these high-molecular-weight polymers often involves a one-step high-temperature solution polymerization, where monomers are dissolved in a high-boiling-point solvent. vt.edu The solvent must effectively dissolve both the monomers and the resulting polymer to allow the reaction to proceed to a high molecular weight. titech.ac.jp Patents filed by companies such as Toray Industries indicate that this compound serves this purpose, being used as a reaction solvent for polyimide precursors and as a component in photosensitive resin compositions. google.comgoogle.comgoogle.comgoogle.com By keeping the polymer chains in solution, it facilitates the formation of uniform, high-quality films and coatings. stenutz.eu
Influence on Reaction Rates and Selectivity in Organic Chemistry
The solvent medium can profoundly impact the kinetics and selectivity of organic reactions. Polar aprotic solvents, the class to which this compound belongs, are known to accelerate reactions that involve polar transition states or charged intermediates. For example, they are particularly effective for bimolecular nucleophilic substitution (SN2) reactions, where they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.
While specific kinetic studies detailing the influence of this compound are scarce, its structural features—a polar amide group and the absence of acidic protons—suggest it would behave similarly to other well-studied polar aprotic solvents. In one documented instance, the related compound (S)-3-cyclohexyl-2-methoxy-N,N-dimethylpropanamide was synthesized as a stable crystalline intermediate. lookchem.com This intermediate was then reduced to form a chiral 1,2-amino ether ligand used in highly enantioselective intramolecular carbolithiation reactions, demonstrating the compound's utility in multi-step stereoselective synthesis. lookchem.com The choice of solvent in such organometallic reactions is crucial for controlling reactivity and stereoselectivity. kpi.ua
Interactions with Solutes in Complex Chemical Systems
The interactions between a solvent and dissolved solutes govern solubility, reactivity, and the physical properties of the resulting solution. As a polar aprotic solvent, this compound interacts with solutes primarily through dipole-dipole forces and, for certain solutes, hydrogen bonding where the amide oxygen acts as a hydrogen bond acceptor.
Its ability to dissolve polar organic compounds and polymers like polyimides indicates strong interactions with the polar functional groups within these solutes. researchgate.netstenutz.eu The basicity of the amide solvent can play a specific role in the imidization process, where it may accept protons and promote the cyclization of the polyamic acid precursor. vt.edu In resin compositions, the solvent's role extends to ensuring the uniform dispersion of various components, which may include the polymer, photosensitizers, and other additives, to create a homogeneous varnish for coating applications. stenutz.eu The molecular structure, featuring an ether linkage in addition to the amide group, may offer unique solvation capabilities compared to simpler amides, potentially influencing solute conformation and aggregation.
Polarity and Solvent Parameters in Relation to Reaction Media Design
The design of a reaction medium relies on understanding the solvent's physical and chemical properties, which are often quantified by various solvent parameters. These parameters help in predicting solvent effects on reaction rates, equilibria, and spectroscopic properties. Key parameters include the dielectric constant (ε), dipole moment (μ), and empirical scales like the Kamlet-Taft parameters (α, β, and π*).
α (Hydrogen Bond Acidity): Measures the solvent's ability to donate a hydrogen bond. For aprotic amides like this compound, this value is effectively zero. stenutz.eustenutz.eu
β (Hydrogen Bond Basicity): Measures the solvent's ability to accept a hydrogen bond. The carbonyl oxygen in the amide group provides a site for hydrogen bond acceptance, making these solvents effective hydrogen bond acceptors. stenutz.eu
π* (Dipolarity/Polarizability): Indicates the solvent's ability to stabilize a charge or a dipole through dielectric effects. stenutz.eu
While experimentally determined parameters for this compound are not available in the literature, data for structurally similar amide solvents provide a basis for understanding its likely characteristics. High β and π* values, coupled with an α of zero, are hallmarks of this solvent class and are crucial for their efficacy in dissolving polar polymers and accelerating many organic reactions. stenutz.eu
Interactive Data Table: Solvent Parameters of Common Amide Solvents
This table presents the Kamlet-Taft parameters for common amide solvents that are structurally related to this compound. Data for this compound is not available and is included for structural comparison only.
| Compound Name | Structure | α (HBD Acidity) | β (HBA Basicity) | π* (Dipolarity/Polarizability) |
| This compound | COC(C)C(=O)N(C)C | N/A | N/A | N/A |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 0.00 | 0.69 | 0.88 |
| N,N-Dimethylacetamide (DMAc) | CH₃CON(CH₃)₂ | 0.00 | 0.76 | 0.88 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 0.00 | 0.77 | 0.92 |
| N,N,N',N'-Tetramethylurea | (CH₃)₂NCON(CH₃)₂ | 0.00 | 0.80 | 0.83 |
Source: Stenutz, Kamlet-Taft Solvent Parameters. stenutz.eu
Comparative Analysis with Other Amide Solvents in Research Applications
This compound belongs to the family of polar aprotic amide solvents, which includes widely used members such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). The selection of one solvent over another is often driven by factors such as solubility performance, reaction compatibility, boiling point, and increasingly, environmental and safety considerations.
DMF, DMAc, and NMP are excellent solvents for a wide range of applications but are facing increasing regulatory scrutiny due to their toxicity profiles. This has spurred research into finding safer, "greener" alternatives. google.com The patent literature suggests that this compound and its isomers are being explored for this very reason, as potential replacements in applications like resin synthesis. google.com
From a chemical properties perspective, all these solvents are characterized by high polarity (dipole moment) and high hydrogen bond accepting ability (β parameter). These properties are what make them effective solvents for polar polymers and for mediating reactions involving polar species. Small variations in their structure can lead to differences in physical properties like boiling point, viscosity, and specific solvation capabilities, which can be leveraged for process optimization. For instance, the higher boiling point of NMP compared to DMF can be advantageous for high-temperature polymerizations. The introduction of the methoxy (B1213986) group and the branched alkyl chain in this compound could influence its physical properties and solvation behavior in ways that may offer advantages in specific applications.
Interactive Data Table: Physical Properties of Amide Solvents
This table compares the known physical properties of common amide solvents. Data for this compound is not available and is included for structural comparison only.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | COC(C)C(=O)N(C)C | 131.17 | N/A | N/A |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 73.09 | 153 | 0.944 |
| N,N-Dimethylacetamide (DMAc) | CH₃CON(CH₃)₂ | 87.12 | 165 | 0.937 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | 1.028 |
The Role of this compound in Advanced Materials and Polymer Chemistry
This compound is a chemical compound that has garnered significant interest in the field of advanced materials science and polymer chemistry. Its unique properties as a solvent and a reactant have led to its exploration in a variety of high-technology applications. This article delves into the specific roles and research findings related to this compound within the realms of photosensitive resins, polymer fabrication, and novel polymerization techniques.
Applications in Advanced Materials Science and Polymer Chemistry Research
Recent research has highlighted the utility of 2-Methoxy-N,N-dimethylpropanamide in several areas of materials science, particularly in the development of materials for electronics and advanced polymer formulations.
This compound is under investigation as a specialized solvent for photosensitive resin compositions, which are critical components in the manufacturing of displays and semiconductors. These resin systems often include an alkali-soluble resin, a photoacid generator, and a crosslinking agent. The choice of solvent is crucial for ensuring the uniform application of these resins onto substrates.
In the context of producing color filters for liquid crystal displays, the solvent system plays a pivotal role. Research has explored the use of this compound in combination with other solvents to optimize the coating properties of the photosensitive resin. For instance, a mixed solvent system might be employed to achieve the desired viscosity and surface tension, facilitating a smooth and even coating on the substrate, which is essential for the subsequent photolithography process.
The performance of the photosensitive resin, including its sensitivity and resolution, is intrinsically linked to the solvent's ability to dissolve all components of the formulation effectively and to evaporate at a controlled rate during the coating and baking steps.
The properties of the solvent directly influence the fabrication process and the final performance of resin films and cured materials. In the creation of insulating films, for example, the solvent system used to cast the polyimide or other resinous material is a key determinant of the film's quality.
Research has shown that the choice of solvent can affect the physical and chemical properties of the resulting cured material. For instance, in the development of positive photosensitive resin compositions, the solvent mixture is designed to provide excellent solubility for the resin components and to ensure good film-forming properties during the coating process. The solvent's characteristics can impact the final film's adhesion to the substrate, its chemical resistance, and its electrical insulating properties. The goal is often to produce a cured film with high transparency, heat resistance, and robust mechanical strength.
| Property Influenced by Solvent | Desired Outcome in Cured Resin Film |
| Solubility of Resin Components | Homogeneous film without defects |
| Evaporation Rate | Uniform film thickness and smooth surface |
| Adhesion to Substrate | Strong bonding for device reliability |
| Chemical Resistance | Durability during subsequent processing steps |
| Electrical Insulation | High dielectric strength for electronic applications |
The versatility of this compound extends to its use in the formulation of thermoplastic polyurethanes (TPUs) and other polymer matrices. In these applications, it can act as a solvent or a co-solvent during the synthesis or processing of the polymer.
In the production of polyurethane resins, for example, solvents are necessary to control the viscosity of the reaction mixture and to facilitate the handling of the resulting polymer. The selection of a suitable solvent is critical for achieving the desired molecular weight and polymer architecture, which in turn dictate the mechanical and thermal properties of the final polyurethane material. Research in this area focuses on how different solvents, including amide-type solvents like this compound, can be used to tailor the properties of TPUs for specific applications, such as coatings, adhesives, and fibers.
The solvent in a polymerization reaction is not merely an inert medium; it can significantly influence the reaction kinetics and the resulting macromolecular architecture. The polarity and solvating power of the solvent can affect the rate of polymerization, the molecular weight distribution, and the stereochemistry of the polymer chains.
The effectiveness of adhesives, dispersions, and coatings is heavily dependent on the solvent system used in their formulation. This compound is being investigated for its potential to enhance the performance of these materials.
In coating formulations, the solvent must be capable of dissolving the binder and pigments, and its evaporation rate must be controlled to ensure the formation of a uniform and defect-free film. The ability of a solvent to wet the substrate and to promote adhesion of the coating is also of paramount importance.
For dispersions, such as those containing pigments or other particulate matter, the solvent plays a key role in stabilizing the dispersed particles and preventing their agglomeration. The interaction between the solvent and the surface of the particles can be critical for achieving a stable and uniform dispersion. Research in this area aims to understand how the properties of this compound can be leveraged to improve the stability and performance of various coating and dispersion systems.
The continuous search for new materials with enhanced properties drives research into novel polymerization techniques and curing mechanisms. The unique characteristics of this compound make it a candidate for exploration in these advanced processes.
For example, in the development of new types of photosensitive materials, researchers are investigating innovative curing mechanisms that can be triggered by light or heat. The solvent can play an active role in these processes, for instance, by influencing the efficiency of the photoinitiator or by participating in the curing reaction itself.
Furthermore, the exploration of controlled polymerization techniques, which allow for precise control over the polymer's molecular weight and architecture, often requires specialized solvent systems. The ability of a solvent to stabilize the propagating species and to control their reactivity is crucial for the success of these techniques. The potential utility of this compound in these and other emerging areas of polymer science is a subject of ongoing research and development.
Advanced Analytical Methodologies for the Characterization of 2 Methoxy N,n Dimethylpropanamide in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the definitive identification and purity verification of 2-Methoxy-N,N-dimethylpropanamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound (C₆H₁₃NO₂), both ¹H and ¹³C NMR are crucial. While specific spectral data for this compound is not widely published, predictions can be made based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different proton environments. The methoxy (B1213986) group (O-CH₃) would likely appear as a singlet. The proton on the α-carbon (CH) would be a quartet, coupled to the adjacent methyl protons. The methyl group attached to the α-carbon (CH-CH₃) would present as a doublet. The two N-methyl groups (N(CH₃)₂) may appear as two distinct singlets due to restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. researchgate.net The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, six distinct carbon signals would be anticipated. The carbonyl carbon (C=O) would appear at the most downfield shift. The α-carbon (methine) and the methoxy carbon would also have characteristic chemical shifts. The two N-methyl carbons could be non-equivalent, showing separate signals. The methyl carbon attached to the α-carbon would also have a unique resonance. Public databases indicate the availability of ¹³C NMR spectra for this compound, confirming its utility in characterization. nih.gov For comparison, the ¹³C NMR spectrum of the related compound 2-methoxypropane (B122115) shows three distinct signals, demonstrating the sensitivity of this technique to the carbon environment. docbrown.info
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibration would also be present. The C-O-C stretching of the ether linkage would likely appear in the 1050-1150 cm⁻¹ range. The various C-H stretching and bending vibrations of the methyl and methine groups would also be observed. Public databases confirm the existence of vapor phase IR spectra for this compound. nih.gov For instance, the IR spectrum of propanamide shows a characteristic amide I band (C=O stretch) and N-H stretching bands, which would be absent in the tertiary amide structure of this compound. pearson.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 131.17 g/mol . nih.gov The fragmentation pattern would be expected to include characteristic losses. For example, cleavage of the bond alpha to the carbonyl group could lead to the formation of an acylium ion. Fragmentation of the ether linkage is also a likely pathway.
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H NMR | Singlet (O-CH₃), Quartet (CH), Doublet (CH-CH₃), Two Singlets (N(CH₃)₂) |
| ¹³C NMR | Signals for C=O, CH, O-CH₃, two N-CH₃, and CH-CH₃ |
| Infrared (IR) Spectroscopy | Strong C=O stretch (amide I), C-N stretch, C-O-C stretch |
| Mass Spectrometry (MS) | Molecular ion peak, characteristic fragmentation patterns |
Chromatographic Methods for Quantification and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for its quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. A GC method would typically employ a capillary column with a polar stationary phase to achieve good separation from other components. Flame Ionization Detection (FID) would be a suitable detector for quantification due to its general response to organic compounds. For identification purposes, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard. A GC-MS method would allow for the separation of the compound based on its retention time and its unambiguous identification based on its mass spectrum. While specific methods for this compound are not readily found in the literature, methods for similar polar aprotic amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are well-established and could be adapted. usp.org For instance, a headspace GC-MS method has been developed for the screening of N-nitrosodimethylamine in drug products, demonstrating the applicability of this technique for related amide compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including polar molecules. For this compound, a reversed-phase HPLC method would be a common choice. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The use of aqueous mobile phases can sometimes present challenges for highly polar analytes, but modern columns, including those with polar-embedded or polar-endcapped phases, are designed to handle such conditions effectively. hplc.euchromatographyonline.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful option for retaining and separating very polar compounds. researchgate.netobrnutafaza.hrhelixchrom.com A UV detector would be suitable for detection if the compound has a chromophore, although its simple structure may result in low UV absorbance. In such cases, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate.
| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
| Gas Chromatography (GC) | Polar Capillary Column | Inert Gas (e.g., Helium, Nitrogen) | FID, MS |
| High-Performance Liquid Chromatography (HPLC) - Reversed Phase | C18, Polar-Embedded C18 | Water/Acetonitrile or Water/Methanol | UV, ELSD, MS |
| High-Performance Liquid Chromatography (HPLC) - HILIC | Amide, Amino, or bare silica | Acetonitrile/Aqueous Buffer | UV, ELSD, MS |
Advanced Methods for Investigating Interactions within Complex Mixtures
Understanding the interactions of this compound in complex mixtures is crucial for its application as a solvent or a component in formulations. NMR spectroscopy is a particularly powerful technique for studying non-covalent interactions, such as hydrogen bonding.
By observing changes in the chemical shifts of protons involved in hydrogen bonding, the nature and strength of these interactions can be inferred. For example, studying the ¹H NMR spectrum of a compound in different solvents, including this compound, can reveal information about solvent-solute interactions. While specific studies involving this compound are not prominent in the literature, general methodologies for studying amide-solvent interactions using NMR are well-documented. nd.eduresearchgate.netrsc.orgresearchgate.netcaltech.edu These studies often involve monitoring the chemical shifts of amide N-H protons; however, as a tertiary amide, this compound lacks an N-H proton for donation. Its interaction would be as a hydrogen bond acceptor at the carbonyl oxygen.
Development of In Situ Monitoring Techniques for Reactions Involving this compound
In situ monitoring techniques allow for the real-time analysis of chemical reactions as they occur, providing valuable kinetic and mechanistic information. For reactions involving this compound, either as a reactant, solvent, or product, in situ Fourier Transform Infrared (FTIR) spectroscopy is a highly effective tool.
Theoretical and Computational Chemistry Studies of 2 Methoxy N,n Dimethylpropanamide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic landscape of molecules like 2-Methoxy-N,N-dimethylpropanamide. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For acyclic amides, a key feature is the planarity of the amide bond due to the resonance between the nitrogen lone pair and the carbonyl group. nih.govrsc.org However, steric hindrance from the N,N-dimethyl groups and the adjacent methoxy (B1213986) group can lead to slight deviations from perfect planarity.
The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also elucidated through these calculations. The methoxy group, being electron-donating, and the carbonyl group, being electron-withdrawing, create a specific electronic environment within the molecule. The calculated electrostatic potential surface would highlight the electron-rich region around the carbonyl oxygen and the electron-deficient regions elsewhere, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound (Illustrative Data based on similar acyclic amides)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N Amide Bond Length | ~1.35 Å |
| C-O Ether Bond Length | ~1.43 Å |
| Amide Bond Twist Angle (τ) | < 5° |
| Nitrogen Pyramidalization (χN) | < 5° |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | 1.0 to 2.0 eV |
| HOMO-LUMO Gap | ~8.0 eV |
| Dipole Moment | ~3.5 - 4.0 D |
Note: These values are illustrative and based on computational studies of structurally related N,N-dimethylamides. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations of Solvent-Solute Interactions
In a polar protic solvent like water, MD simulations would likely show strong hydrogen bond formation between the carbonyl oxygen of the amide and the hydrogen atoms of water molecules. nih.gov The methoxy group's oxygen atom could also participate in weaker hydrogen bonding. In a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), the interactions would be dominated by dipole-dipole forces. In nonpolar solvents like hexane, van der Waals interactions would be the primary mode of association. These simulations are crucial for understanding the solubility and reactivity of the compound in different media. acs.org
Prediction of Spectroscopic Signatures and Conformational Analysis
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to the amide I band (primarily C=O stretching) and other characteristic functional groups can be calculated. nih.gov The position of the amide I band is particularly sensitive to the local environment and hydrogen bonding, a phenomenon that can be explored through simulations. nih.govnih.gov
Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for rotation around its single bonds. libretexts.orgchemistrysteps.com The rotation around the C-C bond connecting the methoxy-substituted carbon and the carbonyl group, as well as the rotation around the C-N amide bond, are of particular interest. While the amide bond rotation has a significant energy barrier due to its partial double bond character, other rotations will have lower barriers, leading to a variety of possible conformations in solution. utdallas.edu Computational studies on similar acyclic amides have shown that even small substituents can influence the preferred conformation and the rotational energy landscape. researchgate.net
Table 2: Predicted Rotational Barriers for Key Bonds in this compound (Illustrative)
| Bond | Type of Rotation | Predicted Energy Barrier (kcal/mol) |
| C(O)-N | Amide Bond Rotation | 15 - 20 |
| C-C(O) | Single Bond Rotation | 3 - 5 |
| C-O (methoxy) | Single Bond Rotation | 2 - 4 |
Note: These are estimated values based on general knowledge of amide and ether rotational barriers.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the amide bond, a fundamental reaction of amides, can be studied in detail. researchgate.net Theoretical calculations can map out the potential energy surface for the reaction, identifying the structures of transition states and intermediates. rsc.orgacs.org
For the alkaline hydrolysis of an N,N-dimethylamide, the mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net The subsequent breakdown of this intermediate to form a carboxylate and dimethylamine (B145610) is often the rate-determining step. Computational studies can provide the activation energies for these steps, offering insights into the reaction kinetics. rsc.orgnih.gov The influence of the methoxy substituent on the reactivity of the amide can also be assessed, comparing its electronic and steric effects to other substituted amides.
Environmental Fate and Mechanistic Degradation Studies
Chemical Degradation Pathways in Environmental Contexts (e.g., Hydrolysis, Photolysis)
The environmental degradation of 2-Methoxy-N,N-dimethylpropanamide is anticipated to proceed through several chemical pathways, primarily hydrolysis and photolysis. These processes are crucial in determining the persistence and transformation of the compound in aquatic and terrestrial environments.
Hydrolysis:
The hydrolysis of amides, a reaction with water, can be catalyzed by either acid or base. libretexts.orgchemguide.co.uklibretexts.org For a tertiary amide like this compound, the amide bond is generally more resistant to hydrolysis compared to primary and secondary amides. masterorganicchemistry.com Under acidic conditions, the reaction would involve heating with a dilute acid, leading to the formation of 2-methoxypropanoic acid and dimethylamine (B145610) (which would be protonated to the dimethylammonium ion). libretexts.orglibretexts.orgmasterorganicchemistry.com
Acid-Catalyzed Hydrolysis:
Reactants: this compound, Water, Acid (e.g., HCl)
Products: 2-Methoxypropanoic acid, Dimethylammonium chloride
Under alkaline conditions, heating with a base such as sodium hydroxide (B78521) would yield the salt of the carboxylic acid (sodium 2-methoxypropanoate) and dimethylamine. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification):
Reactants: this compound, Hydroxide ions (e.g., from NaOH)
Products: Sodium 2-methoxypropanoate, Dimethylamine
The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, forcing conditions like elevated temperatures are required for the hydrolysis of stable tertiary amides. masterorganicchemistry.com
Photolysis:
Photodegradation, or photolysis, involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The potential for photolytic degradation of this compound would depend on its ability to absorb light in the environmentally relevant UV spectrum. While specific photolysis studies on this compound are unavailable, research on other organic pollutants in aqueous environments indicates that both direct and indirect photolysis can occur. acs.org
Direct Photolysis: The molecule itself absorbs photons, leading to an excited state that can then undergo bond cleavage.
Indirect Photolysis: Other substances in the environment, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then attack and degrade the target molecule.
Given the presence of an ether linkage and an amide group, it is plausible that these functional groups could be susceptible to attack by photochemically generated reactive species.
Mechanistic Studies of Biodegradation (if applicable, focusing on chemical mechanisms)
While no studies have directly investigated the biodegradation of this compound, research on other N,N-dialkyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), provides a likely model for its biological degradation.
Microorganisms, particularly certain strains of bacteria, have been shown to utilize N,N-dialkyl amides as a source of carbon and nitrogen. nih.gov The primary enzymatic attack is typically the cleavage of the amide bond by an amidase (or acylase) enzyme.
Proposed Biodegradation Pathway:
Enzymatic Hydrolysis: An amidase enzyme would catalyze the hydrolysis of the amide bond in this compound.
Formation of Intermediates: This cleavage would release dimethylamine and 2-methoxypropanoic acid.
Further Metabolism:
Dimethylamine: Can be utilized by various microorganisms as a carbon and nitrogen source, often being oxidized to formaldehyde (B43269) and ammonia (B1221849).
2-Methoxypropanoic acid: This alkoxy-substituted carboxylic acid would likely enter central metabolic pathways. The ether linkage might be cleaved, and the resulting propanoic acid derivative would be further metabolized, potentially through beta-oxidation or other standard catabolic routes.
Studies on Paracoccus and Rhodococcus species have demonstrated their capability to degrade DMF and DMAC, respectively, through similar initial hydrolytic cleavage. nih.gov
Investigation of Transformation Products and Their Formation Mechanisms
Based on the predicted degradation pathways, the primary transformation products of this compound in the environment would be:
2-Methoxypropanoic acid: Formed via hydrolysis (both chemical and biological) of the amide bond.
Dimethylamine: Also a product of amide bond hydrolysis. In the environment, it will likely be protonated to the dimethylammonium ion depending on the pH.
Further Degradation Products: Both 2-methoxypropanoic acid and dimethylamine are expected to be further transformed by microorganisms. The ultimate mineralization products would be carbon dioxide, water, and inorganic nitrogen forms like ammonia or nitrate (B79036). nih.gov
The formation of these products is a direct consequence of the cleavage of the most labile bond under environmental or biological stress, which is the amide C-N bond. More complex transformation products could potentially arise from photolytic reactions, but without experimental data, their structures remain speculative. Such products could result from reactions involving the methoxy (B1213986) group or the alkyl backbone. nih.gov
Table of Potential Degradation Products of this compound
| Transformation Product | Formation Pathway | Potential Subsequent Fate |
|---|---|---|
| 2-Methoxypropanoic acid | Chemical Hydrolysis, Biodegradation | Further biodegradation |
| Dimethylamine | Chemical Hydrolysis, Biodegradation | Further biodegradation, volatilization |
| Dimethylammonium ion | Protonation of Dimethylamine in acidic/neutral water | Uptake by organisms, nitrification |
| Carbon Dioxide, Water, Inorganic Nitrogen | Complete mineralization | Incorporation into biogeochemical cycles |
Future Research Directions and Emerging Trends
Exploration of New Catalytic Systems for its Synthesis and Functionalization
Currently, detailed studies on the catalytic synthesis and functionalization of 2-Methoxy-N,N-dimethylpropanamide are not widely available in the public domain. Future research should prioritize the development of efficient and selective catalytic systems for its synthesis. This could involve investigating various catalytic approaches, such as those used for the synthesis of other amides, to identify methods that are both high-yielding and economically viable.
Furthermore, the functionalization of the this compound molecule is a key area for exploration. Research into catalytic C-H activation, for instance, could open pathways to introduce new functional groups, thereby creating a family of derivatives with tailored properties. The development of palladium-based catalytic systems, which have been successful in a wide range of cross-coupling reactions, could be a starting point for such investigations. mdpi.com
Development of Sustainable Alternatives and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding the development of new chemical processes and products. researchgate.netuni.luguidechem.com A significant emerging trend is the replacement of hazardous solvents with safer, more sustainable alternatives. In this context, the structural isomer of the title compound, 3-Methoxy-N,N-dimethylpropanamide (often known by its commercial name KJCMPA®-100), has been identified as a promising green dipolar aprotic solvent. rsc.orgkjchemicals.co.jp It is positioned as a potential replacement for solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to their toxicity. rsc.orgkjchemicals.co.jp
Future research should, therefore, include a thorough evaluation of this compound as a green solvent. This would involve assessing its physical and chemical properties, such as its dissolving power for a range of polymers, its boiling point, and its toxicological profile. Comparative studies with its 3-methoxy isomer and other established and emerging green solvents would be crucial to determine its potential in this area.
Advanced Material Design Incorporating this compound for Novel Applications
The properties of a material are intrinsically linked to its constituent monomers and the solvents used in its synthesis. Given that the 3-methoxy isomer has shown promise as a solvent for the synthesis of high-performance polymers like polyimides, a key future research direction would be to investigate the role of this compound in advanced material design. rsc.org
This research could take two main forms:
As a solvent for polymerization: Studies could explore its effectiveness as a reaction medium for the synthesis of various polymers, including polyamides, polyimides, and polyurethanes. The goal would be to see if it can offer advantages in terms of polymer properties, reaction kinetics, or process safety compared to existing solvents.
As a monomer or precursor: Through functionalization, as mentioned in section 9.1, this compound could be modified to act as a monomer itself. For example, the introduction of polymerizable groups could allow for its incorporation into the backbone or as a pendant group in polymers, potentially imparting unique properties such as altered solubility, thermal stability, or biocompatibility. Research into lignin-derived monomers for thermoplastics and thermosets showcases the drive to create new bio-based and functional materials. nih.gov
Enhanced Understanding of Structure-Reactivity Relationships through Comprehensive Studies
A fundamental aspect of future research will be to build a comprehensive understanding of the structure-reactivity relationships of this compound. This involves detailed experimental and computational studies to elucidate how the positioning of the methoxy (B1213986) group at the 2-position influences its chemical and physical properties compared to the 3-position isomer and other related amides.
Key areas of investigation should include:
Conformational analysis: Understanding the preferred conformations of the molecule and how they affect its interactions with other molecules.
Electronic properties: Mapping the electron density and electrostatic potential to predict its behavior as a solvent and its reactivity in chemical transformations.
Spectroscopic characterization: Detailed analysis using techniques like NMR and IR spectroscopy to provide a baseline for future studies. nih.gov
By systematically exploring these areas, the scientific community can unlock the full potential of this compound and determine its place in the landscape of modern chemical science and technology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-N,N-dimethylpropanamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, using 2-chloro-N,N-dimethylpropanamide with sodium methoxide in ethanol under reflux conditions. Evidence from analogous compounds (e.g., N,N-dimethyl-2-(4-methoxybenzenethio)propanamide) suggests controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of chloroamide to methoxide) improves yield .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) or recrystallization from ethanol/water mixtures is effective. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- 1H/13C NMR : Key signals include methoxy protons (δ ~3.3 ppm, singlet) and N,N-dimethyl groups (δ ~2.8–3.1 ppm, singlet). Carbonyl (C=O) appears at δ ~170 ppm in 13C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-HRMS should show [M+H]+ at m/z 146.1182 (C₆H₁₃NO₂⁺) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Based on structurally similar amides, it may cause skin/eye irritation (GHS Category 2) and acute oral toxicity (Category 4). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Stable under inert gas (N₂/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound function as a solvent and reagent in oxidative methylenation reactions?
- Dual Role : In Selectfluor-mediated reactions, it acts as both a one-carbon donor (via C-O bond cleavage) and a green solvent. The methoxy group facilitates electron transfer, enabling bisamide synthesis with aromatic amides (yields: 70–85%) .
- Mechanistic Insight : DFT studies suggest the methoxy group stabilizes intermediates through hydrogen bonding, lowering activation energy. Kinetic experiments (e.g., rate vs. [DMP]) confirm pseudo-first-order dependence .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : For benzotriazolylpropanamide derivatives, conflicting NMR signals (e.g., overlapping methoxy and aromatic protons) were resolved via 2D NMR (HSQC, HMBC) and X-ray crystallography. Crystal structure data (e.g., triclinic P1 space group) validated assignments .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- DFT Applications : Optimize transition states for nucleophilic substitution using Gaussian08. Key parameters include Gibbs free energy (ΔG‡) and charge distribution on the methoxy carbon .
- MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMP) on reaction kinetics. AMBER force fields show DMP reduces aggregation of intermediates, enhancing diffusion-limited reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
